molecular formula C19H18BrNO4 B174928 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid CAS No. 172169-88-9

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid

Cat. No. B174928
CAS RN: 172169-88-9
M. Wt: 404.3 g/mol
InChI Key: WRUVVOOOVOSSKP-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.


Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis. The Fmoc group is attached to an amino acid via an ester linkage .


Chemical Reactions Analysis

This compound can be used in peptide synthesis, particularly in the creation of peptide libraries . It can also be used in the preparation of stapled peptides by ring-closing metathesis .

Scientific Research Applications

Solid Phase Synthesis

The compound has been explored for its potential in solid phase synthesis, offering improved acid stability compared to standard resins. Carboxylic acids and amines can be immobilized and cleaved off after modifications, with TFA treatment releasing products in high yield and purity, indicating its utility in synthesizing complex molecules efficiently (Bleicher, Lutz, & Wuethrich, 2000).

β-Peptide Synthesis

The compound plays a critical role in the synthesis of β2-homoamino acids, essential for solid-phase syntheses of β-peptides. This involves diastereoselective amidomethylation, demonstrating its significance in creating peptides with potential therapeutic applications (Šebesta & Seebach, 2003).

Self-Assembled Structures

Research has shown that Fmoc-modified aliphatic amino acids can form self-assembled structures under varying conditions. These structures have potential applications in designing novel materials with controllable properties for nanotechnology and material science (Gour et al., 2021).

Nanotube Dispersion

The use of N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes has been documented. These surfactants facilitate homogeneous aqueous nanotube dispersions, suggesting applications in nanotechnology and materials science (Cousins et al., 2009).

Oligomer Synthesis

The compound has been utilized in the synthesis of oligomers derived from sugar amino acids, showcasing its potential in creating complex molecular structures for pharmaceutical and biomedical research (Gregar & Gervay-Hague, 2004).

properties

IUPAC Name

(2S)-4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUVVOOOVOSSKP-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid

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